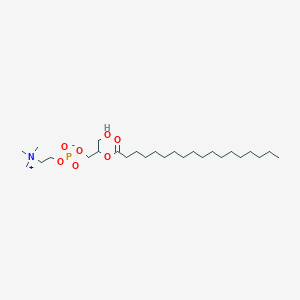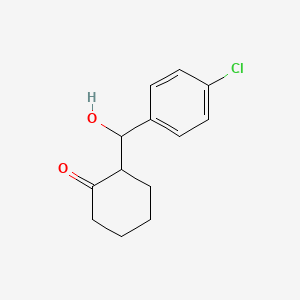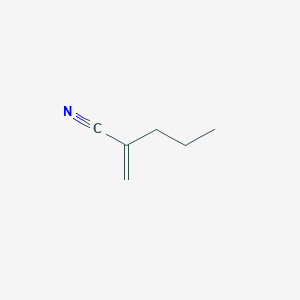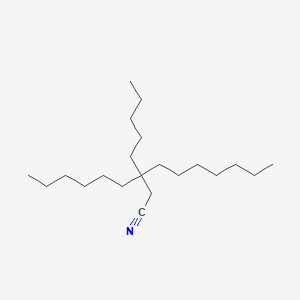
2-Stearoylphosphatidylcholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Stearoylphosphatidylcholine is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This compound consists of a glycerol backbone esterified with two fatty acids and a phosphocholine head group. The stearoyl group is a saturated fatty acid with 18 carbon atoms, which contributes to the compound’s hydrophobic properties. Phosphatidylcholines like this compound play crucial roles in cell membrane structure and function, serving as a source of signaling molecules and participating in lipid metabolism.
准备方法
Synthetic Routes and Reaction Conditions: 2-Stearoylphosphatidylcholine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common approach involves the acylation of glycerophosphocholine with stearic acid. This reaction typically requires the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic methods due to their higher specificity and efficiency. Enzymes like phospholipase A2 can selectively hydrolyze the sn-2 position of phosphatidylcholine, allowing for the incorporation of stearic acid. This method is advantageous as it operates under milder conditions and produces fewer by-products compared to chemical synthesis.
化学反应分析
Types of Reactions: 2-Stearoylphosphatidylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase enzymes, leading to the formation of lysophosphatidylcholine and free fatty acids.
Oxidation: Can occur in the presence of reactive oxygen species, resulting in the formation of lipid peroxides.
Substitution: Involves the exchange of the fatty acid moiety with other fatty acids or alcohols under specific conditions.
Major Products:
Hydrolysis: Produces lysophosphatidylcholine and stearic acid.
Oxidation: Results in lipid peroxides and other oxidized lipid species.
Substitution: Generates phosphatidylcholine derivatives with different fatty acid compositions.
科学研究应用
2-Stearoylphosphatidylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
作用机制
The mechanism of action of 2-Stearoylphosphatidylcholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also serve as a precursor for bioactive molecules like lysophosphatidylcholine, which acts as a signaling molecule in various cellular processes. The compound interacts with membrane proteins and enzymes, modulating their activity and contributing to cellular homeostasis.
相似化合物的比较
1-Palmitoyl-2-stearoylphosphatidylcholine: Contains a palmitoyl group at the sn-1 position instead of a stearoyl group.
1-Myristoyl-2-stearoylphosphatidylcholine: Features a myristoyl group at the sn-1 position.
1-Oleoyl-2-stearoylphosphatidylcholine: Has an oleoyl group at the sn-1 position.
Uniqueness: 2-Stearoylphosphatidylcholine is unique due to its specific fatty acid composition, which affects its physical properties and biological functions. The presence of the stearoyl group contributes to its stability and interaction with other membrane components, making it distinct from other phosphatidylcholines with different fatty acid chains.
属性
CAS 编号 |
3476-44-6 |
|---|---|
分子式 |
C26H54NO7P |
分子量 |
523.7 g/mol |
IUPAC 名称 |
(3-hydroxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3 |
InChI 键 |
IQGPMZRCLCCXAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)



![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)

![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)



![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)


